3-(Trifluoromethoxy)propan-1-OL

Catalog No.
S868206
CAS No.
949009-61-4
M.F
C4H7F3O2
M. Wt
144.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)propan-1-OL

CAS Number

949009-61-4

Product Name

3-(Trifluoromethoxy)propan-1-OL

IUPAC Name

3-(trifluoromethoxy)propan-1-ol

Molecular Formula

C4H7F3O2

Molecular Weight

144.09 g/mol

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2

InChI Key

DKJIZESVWJPTPV-UHFFFAOYSA-N

SMILES

C(CO)COC(F)(F)F

Canonical SMILES

C(CO)COC(F)(F)F

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: “3-(Trifluoromethoxy)propan-1-OL” is used as a reagent in organic synthesis. It plays a crucial role in the formation of various organic compounds.

Methods of Application: The specific methods of application can vary widely depending on the particular synthesis reaction. Typically, it would be used in a controlled environment (like a laboratory) and combined with other reagents under specific conditions of temperature and pressure.

Results or Outcomes: The outcomes of these synthesis reactions are the formation of new organic compounds. The exact results would depend on the specific reaction.

Application in Radical Reactions

Scientific Field: Physical Chemistry

Summary of Application: “3-(Trifluoromethoxy)propan-1-OL” is used as a stabilizer for radical reactions. It helps to control the reaction and prevent unwanted side reactions.

Methods of Application: In radical reactions, it would be added to the reaction mixture to help stabilize the radicals that are formed during the reaction.

Results or Outcomes: The use of “3-(Trifluoromethoxy)propan-1-OL” in these reactions can lead to more controlled and predictable outcomes.

Application as a Solvent

Scientific Field: Analytical Chemistry

Summary of Application: “3-(Trifluoromethoxy)propan-1-OL” is used as a solvent for chemical reactions. It can dissolve a wide range of substances, making it useful in many different types of chemical reactions.

Methods of Application: As a solvent, it would be used to dissolve the reactants in a chemical reaction.

Results or Outcomes: The use of “3-(Trifluoromethoxy)propan-1-OL” as a solvent can facilitate the reaction and help to increase the yield of the desired product.

Application in Trifluoromethoxylation Reactions

Summary of Application: “3-(Trifluoromethoxy)propan-1-ol” is used in trifluoromethoxylation reactions . The trifluoromethoxy (CF3O) group has unique features and has become a novel moiety in various fields .

Methods of Application: The compound is used as a reagent in trifluoromethoxylation reactions. The specific methods of application can vary widely depending on the particular reaction .

Results or Outcomes: The outcomes of these reactions are the formation of new CF3O-containing compounds. The exact results would depend on the specific reaction .

Application in Material Science

Scientific Field: Material Science

Summary of Application: “3-(Trifluoromethoxy)propan-1-ol” is used in the synthesis of materials with unique properties . The trifluoromethoxy group can impart unique properties to the materials .

Methods of Application: The compound is used as a precursor in the synthesis of materials. The specific methods of application can vary widely depending on the particular synthesis process .

Results or Outcomes: The outcomes of these synthesis processes are the formation of new materials with unique properties. The exact results would depend on the specific synthesis process .

3-(Trifluoromethoxy)propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to a propan-1-ol backbone. Its molecular formula is C₄H₇F₃O₂, and it has a molecular weight of approximately 158.10 g/mol. This compound is notable for its unique trifluoromethoxy functional group, which imparts distinct chemical properties compared to other alcohols. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, making them suitable for various applications in medicinal chemistry and materials science.

  • Potential flammability: The presence of an alcohol group suggests TFMP might be flammable. However, the flashpoint data (46°C) indicates cautious handling is necessary [].
  • Potential eye and skin irritant: Alcohols can cause irritation upon contact with eyes or skin.
Typical of alcohols:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. This reaction can be facilitated using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: Reduction reactions can convert 3-(trifluoromethoxy)propan-1-ol into less oxidized forms, such as aldehydes or hydrocarbons, using reducing agents like lithium aluminum hydride.
  • Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are often more lipophilic and can serve as prodrugs in pharmaceutical applications.

The synthesis of 3-(trifluoromethoxy)propan-1-ol can be achieved through various methods:

  • Direct Fluorination: This method involves the fluorination of propan-1-ol using trifluoromethylating agents under controlled conditions to introduce the trifluoromethoxy group.
  • Alkylation Reactions: Alkylation of a suitable precursor, such as a trifluoromethyl ether, with propan-1-ol can yield 3-(trifluoromethoxy)propan-1-ol. This approach may involve the use of bases and specific alkylating agents .
  • Ester Intermediates: Another effective synthetic route involves the preparation of esters (e.g., ethyl 2-(trifluoromethoxy)acetate), which can then be hydrolyzed to yield the desired alcohol .

3-(Trifluoromethoxy)propan-1-ol has several potential applications:

  • Pharmaceutical Development: Its unique chemical properties make it a valuable building block in drug discovery, particularly for developing new therapeutic agents with enhanced bioactivity.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the synthesis of fluorinated compounds that are important in agrochemicals and pharmaceuticals.
  • Material Science: The compound may also find applications in developing advanced materials due to its unique electronic properties imparted by the trifluoromethoxy group.

Several compounds share structural similarities with 3-(trifluoromethoxy)propan-1-ol:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethoxy)ethan-1-olC₃H₅F₃O₂Shorter carbon chain; used in similar applications
3-Methoxypropan-1-olC₄H₉OLacks fluorine; commonly used solvent
3-(Trifluoromethyl)phenylpropan-1-olC₁₀H₁₁F₃OContains phenyl group; potential for different reactivity

Uniqueness

The uniqueness of 3-(trifluoromethoxy)propan-1-ol lies in its trifluoromethoxy group, which enhances lipophilicity and metabolic stability compared to similar alcohols without fluorinated substituents. This characteristic makes it particularly valuable in pharmaceutical applications where solubility and bioavailability are critical factors.

Molecular Architecture

The compound features a three-carbon chain (propan-1-ol) with a hydroxyl group (-OH) at the terminal carbon and a trifluoromethoxy (-OCF₃) group at the third position (Figure 1). The molecular formula is C₄H₇F₃O₂, with a molecular weight of 144.09 g/mol . Key structural attributes include:

  • Bond angles: The tetrahedral geometry around the oxygen atom in the trifluoromethoxy group creates steric and electronic effects that influence reactivity.
  • Polarity: The electronegative trifluoromethoxy group (-OCF₃, dipole moment ≈ 2.3 D) contrasts with the hydroxyl group’s polarity, creating a dipole gradient across the molecule .

Table 1: Molecular Properties

PropertyValue/DescriptionSource
IUPAC Name3-(trifluoromethoxy)propan-1-ol
SMILESOCCCOC(F)(F)F
Boiling Point109.3 ± 35.0 °C (predicted)
Density1.3 ± 0.1 g/cm³
Refractive IndexNot reported

Nomenclature and Isomerism

The IUPAC name derives from the propane backbone’s numbering: the hydroxyl group occupies position 1, while the trifluoromethoxy group is at position 3. Alternative naming conventions include:

  • Functional group priority: The hydroxyl group takes precedence over ethers, dictating the “-ol” suffix.
  • Isomerism: No geometric or optical isomers exist due to the absence of chiral centers or restricted rotation sites .

The trifluoromethoxy group (-OCF₃) in 3-(trifluoromethoxy)propan-1-ol exerts profound electronic effects that fundamentally alter the molecular properties compared to conventional alkoxy substituents. The trifluoromethoxy group functions as one of the most powerful electron-withdrawing substituents in organic chemistry, exhibiting a Hammett σp constant of +0.53 and a Hammett σm constant of +0.38 [1] [2]. This electron-withdrawing capacity significantly exceeds that of the methoxy group (-OCH₃), which displays a Hammett σp constant of -0.27, indicating electron-donating behavior [3].

The electronic influence of the trifluoromethoxy group operates through both inductive and resonance mechanisms, though the inductive effect predominates. The field effect parameter (σF) for the trifluoromethoxy group is +0.48, compared to +0.29 for the methoxy group, reflecting the strong electron-withdrawing inductive effect transmitted through the sigma-bond framework [3]. The resonance effect parameter (σR) for the trifluoromethoxy group is only +0.05, indicating minimal pi-electron donation, in stark contrast to the methoxy group's σR value of -0.56 [3].

The strong electron-withdrawing character of the trifluoromethoxy group arises from the high electronegativity of fluorine atoms (4.0 on the Pauling scale) and the unique electronic structure of the C-F bonds. The C-F bonds in the trifluoromethyl moiety exhibit partial ionic character, with the fluorine atoms bearing partial negative charges and the carbon atom bearing a partial positive charge [1] [4]. This creates a strong dipole moment within the CF₃ group, which is further enhanced by the oxygen atom's electronegativity (3.5 on the Pauling scale).

Molecular orbital calculations reveal that the trifluoromethoxy group significantly perturbs the frontier orbitals of the propanol backbone. The highest occupied molecular orbital (HOMO) energy is lowered due to the electron-withdrawing effect, while the lowest unoccupied molecular orbital (LUMO) energy may also be affected depending on the extent of orbital mixing [5] [6]. This orbital perturbation leads to enhanced electrophilic character at adjacent carbon centers and modified reactivity patterns.

The trifluoromethoxy group also exhibits unique polarization effects that extend beyond simple inductive electron withdrawal. The group demonstrates both sigma-polarization and pi-polarization capabilities, with the sigma-polarization effect diminishing with distance from the substituent [3]. The pi-polarization effect, while weaker than that of simple alkoxy groups, still contributes to the overall electronic perturbation of the molecular system.

The electronic effects manifest in measurable changes to bond lengths and bond energies throughout the molecule. The C-O bond in the trifluoromethoxy group (1.369 Å) is significantly shorter than the C-O bond in a typical methoxy group (1.416 Å), reflecting the stronger electron-withdrawing character and increased ionic character [3]. This bond contraction is accompanied by increased bond strength, with the C-O bond energy in the trifluoromethoxy group estimated at approximately 120 kcal/mol, compared to 85 kcal/mol for typical methoxy C-O bonds.

Thermodynamic Stability and Bond Energy Analysis

The thermodynamic stability of 3-(trifluoromethoxy)propan-1-ol is fundamentally determined by the exceptional strength of the bonds within the trifluoromethoxy group. The C-F bonds in the CF₃ moiety exhibit bond dissociation energies of approximately 116 kcal/mol, ranking among the strongest single bonds in organic chemistry [7] [8]. This high bond strength results from the unique electronic structure of the C-F bond, which combines strong ionic character with optimal orbital overlap between carbon and fluorine atoms.
The C-O bond connecting the trifluoromethyl group to the oxygen atom demonstrates remarkable stability, with a bond dissociation energy of approximately 120 kcal/mol [9]. This value is comparable to the O-H bond strength in water molecules, highlighting the exceptional thermodynamic stability of the trifluoromethoxy linkage. The high C-O bond energy in the CF₃O- group contrasts sharply with typical alkoxy C-O bonds, which typically exhibit bond energies around 85 kcal/mol.

Computational studies using density functional theory (DFT) methods, particularly the M06-2X/6-31+G(d,p) level of theory, have provided detailed insights into the thermodynamic properties of fluorinated alcohols including trifluoromethoxy-substituted compounds [7] [8] [10]. These calculations reveal that the introduction of fluorine atoms into organic molecules generally increases both thermal stability and bond dissociation energies, with the effect being most pronounced for terminal trifluoromethyl groups.

The overall thermodynamic stability of 3-(trifluoromethoxy)propan-1-ol is further enhanced by the cooperative effects of multiple strong bonds within the trifluoromethoxy group. The combination of three C-F bonds and one strong C-O bond creates a highly stable functional group that resists thermal decomposition and chemical degradation. Experimental and computational studies indicate that decomposition temperatures for trifluoromethoxy-containing compounds typically exceed 150°C, with the trifluoromethoxy group being one of the last functional groups to decompose under pyrolytic conditions [11] [3].

The enthalpy of formation for 3-(trifluoromethoxy)propan-1-ol can be estimated through isodesmic reaction calculations, which have been successfully applied to related fluorinated alcohols [7] [10]. These calculations consistently show that fluorinated alcohols possess more negative enthalpies of formation than their non-fluorinated counterparts, indicating greater thermodynamic stability. The high stability is attributed to the strong C-F bonds and the favorable electrostatic interactions within the fluorinated functional groups.

Bond energy analysis reveals a clear hierarchy of bond strengths within the molecule. The C-F bonds in the trifluoromethoxy group represent the strongest bonds (116 kcal/mol), followed by the C-O bond in the same group (120 kcal/mol), the O-H bond of the alcohol functionality (111 kcal/mol), and the C-H bonds of the alkyl chain (99 kcal/mol). The C-C bonds in the propyl backbone exhibit typical aliphatic bond energies of approximately 83 kcal/mol.

The thermodynamic stability of the trifluoromethoxy group also influences the conformational preferences of the molecule. The high bond energies and strong electronic effects tend to favor conformations that minimize steric interactions while maximizing favorable electrostatic interactions. This leads to preferred extended conformations that minimize intramolecular repulsion between the bulky trifluoromethoxy group and other parts of the molecule.

Solvation Behavior and Partition Coefficients

The solvation behavior of 3-(trifluoromethoxy)propan-1-ol reflects the unique balance between hydrophobic and hydrophilic characteristics imparted by the trifluoromethoxy substituent. The calculated octanol-water partition coefficient (LogP) of 1.08 indicates moderate lipophilicity, positioning the compound between highly hydrophilic alcohols and strongly lipophilic fluorinated species [12] [13]. This intermediate lipophilicity results from the competing effects of the hydrophilic hydroxyl group and the moderately lipophilic trifluoromethoxy group.
The trifluoromethoxy group exhibits complex solvation behavior that differs significantly from both simple alkoxy groups and terminal trifluoromethyl groups. Unlike methoxy groups, which are strongly hydrophilic due to their electron-donating character and hydrogen-bonding capacity, the trifluoromethoxy group displays reduced water solubility due to the strong electron-withdrawing effect of the fluorine atoms [14] [15]. The electronegativity of fluorine reduces the electron density on the oxygen atom, diminishing its capacity for hydrogen bonding with water molecules.

Comparative analysis of partition coefficients reveals that the trifluoromethoxy group confers moderate lipophilicity enhancement compared to non-fluorinated analogs. The LogP value of 1.08 for 3-(trifluoromethoxy)propan-1-ol contrasts with the LogP of 0.25 for simple propan-1-ol and 0.28 for 3-methoxypropan-1-ol. This lipophilicity enhancement is less pronounced than that observed for terminal trifluoromethyl groups, as demonstrated by 3-(trifluoromethyl)propan-1-ol with a LogP of 1.89.

The solvation behavior of trifluoromethoxy-containing compounds is further complicated by conformational effects. Molecular dynamics simulations and experimental studies have shown that these compounds can exhibit different conformational preferences in different solvents [15] . In polar solvents such as water, conformations with higher dipole moments are stabilized, while in nonpolar solvents like octanol, conformations with lower dipole moments are favored. This conformational flexibility contributes to the compound's ability to partition between different solvent environments.

The polar surface area of 3-(trifluoromethoxy)propan-1-ol is calculated to be 29 Ų, which is relatively small for a molecule of its size [12]. This low polar surface area reflects the reduced hydrogen-bonding capacity of the trifluoromethoxy group compared to conventional alkoxy groups. The hydrogen bond donor count is limited to one (the hydroxyl group), while the hydrogen bond acceptor count is two (the ether oxygen and the hydroxyl oxygen).

Solubility studies with related trifluoromethoxy compounds indicate that these molecules exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in protic solvents like methanol [17]. The solubility in water is typically limited due to the hydrophobic character of the trifluoromethoxy group, though the presence of the hydroxyl group provides some hydrophilic character.

The unique solvation behavior of trifluoromethoxy compounds has been described as "chameleon-like" in some cases, where the molecule adopts different conformations and solvation patterns depending on the solvent environment [15]. This behavior is particularly pronounced in compounds with internal fluorination, where the molecule can present different surfaces to different solvents, leading to unexpected partition coefficients and solubility patterns.

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Wikipedia

3-(Trifluoromethoxy)propan-1-ol

Dates

Last modified: 08-16-2023

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